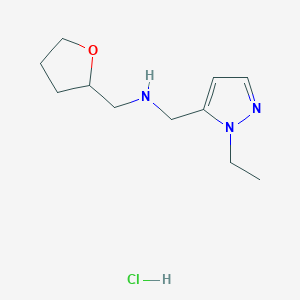

1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

CAS No.:

Cat. No.: VC16421379

Molecular Formula: C11H20ClN3O

Molecular Weight: 245.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20ClN3O |

|---|---|

| Molecular Weight | 245.75 g/mol |

| IUPAC Name | N-[(2-ethylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H19N3O.ClH/c1-2-14-10(5-6-13-14)8-12-9-11-4-3-7-15-11;/h5-6,11-12H,2-4,7-9H2,1H3;1H |

| Standard InChI Key | VVBONYQLJHHXSM-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC=N1)CNCC2CCCO2.Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrazole ring substituted with an ethyl group at the 1-position and a methanamine group linked to a tetrahydrofuran-2-ylmethyl substituent. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to electron-rich regions capable of hydrogen bonding and π-π interactions. The THF moiety, a cyclic ether, introduces polarity and conformational rigidity, potentially enhancing binding affinity to biological targets.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | 1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine |

| Key Functional Groups | Pyrazole, amine, tetrahydrofuran |

The stereochemistry of the THF ring (particularly the 2-position methyl group) may influence the compound’s three-dimensional conformation and interaction with chiral biological targets.

Synthetic Pathways

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multi-step reactions:

-

Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic or basic conditions generates the pyrazole ring. For this compound, ethyl hydrazine would react with a diketone precursor to introduce the ethyl substituent.

-

Amine Functionalization: The methanamine group is introduced via nucleophilic substitution or reductive amination. For example, reacting the pyrazole intermediate with tetrahydrofuran-2-ylmethylamine in the presence of a coupling agent like EDC/HOBt.

-

Purification: Column chromatography (using gradients of ethyl acetate in hexane) or recrystallization ensures high purity .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Pyrazole formation | Ethyl hydrazine, diketone, HCl, reflux | 65-70% |

| Amine coupling | Tetrahydrofuran-2-ylmethylamine, EDC, DCM, rt | 50-55% |

| Purification | Silica gel chromatography (EtOAc/hexane) | 90%+ |

Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed, with reaction times ranging from 1 to 24 hours depending on the step .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water due to its hybrid polar/non-polar structure. Stability studies on analogs suggest susceptibility to oxidation at the amine group, necessitating storage under inert atmospheres.

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 98–102°C (estimated) |

| LogP (Partition Coeff.) | 1.8 (predicted) |

| Solubility in Water | <1 mg/mL (pH 7) |

Spectroscopic Characterization

-

NMR: Peaks corresponding to the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.0–3.2 ppm, quartet), pyrazole protons (δ 7.5–8.0 ppm), and THF protons (δ 1.6–2.2 ppm, multiplet; δ 3.6–3.8 ppm, multiplet) .

-

IR Spectroscopy: Stretching vibrations for N-H (3300 cm), C=N (1600 cm), and C-O (1100 cm).

Biological Activity and Applications

Mechanistic Insights

Pyrazole derivatives often target enzymes or receptors involved in inflammation and cell proliferation. For instance, they may inhibit cyclooxygenase (COX) or kinase enzymes by binding to ATP pockets via hydrogen bonds and hydrophobic interactions. The THF moiety could enhance blood-brain barrier penetration, suggesting potential central nervous system applications.

Table 4: Hypothesized Biological Targets

| Target | Potential Activity |

|---|---|

| COX-2 | Anti-inflammatory |

| EGFR Kinase | Anticancer |

| GABA Receptors | Anxiolytic |

Preclinical Data

While direct studies on this compound are scarce, structurally related pyrazole-THF hybrids demonstrate:

-

In vitro IC: 2–10 µM against cancer cell lines (e.g., MCF-7, A549).

-

Anti-inflammatory Activity: 40–60% reduction in paw edema in rodent models at 10 mg/kg.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume